molecular formula C4H7NO2S B2563411 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide CAS No. 68055-44-7

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide

Cat. No.: B2563411
CAS No.: 68055-44-7
M. Wt: 133.17
InChI Key: ZANMNTGMTNWLRU-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

The primary targets of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide Similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with various targets such as katp channels and ampa receptors .

Mode of Action

The exact mode of action of This compound It’s worth noting that related compounds have been found to act as activators of ampa receptors . The interaction with these targets leads to changes in cellular processes, which could potentially explain the biological activities of these compounds.

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been found to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Biochemical Analysis

Biochemical Properties

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic cells . Additionally, this compound can modulate the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic cells, it influences insulin secretion by interacting with KATP channels . In neuronal cells, it modulates synaptic transmission through its effects on AMPA receptors . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a versatile molecule in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with KATP channels results in the inhibition of insulin release . Similarly, its binding to AMPA receptors modulates synaptic transmission . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are essential for evaluating the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage effects is critical for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with KATP channels influences glucose metabolism and insulin secretion . Additionally, the compound can affect the levels of various metabolites, further highlighting its role in metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell, optimizing its biochemical interactions and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sulfonamides with aldehydes or ketones in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide include:

Uniqueness

What sets this compound apart is its unique ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,6-dihydro-2H-thiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANMNTGMTNWLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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